molecular formula C10H19N B13296784 6,8-Dimethyl-1-azaspiro[3.5]nonane

6,8-Dimethyl-1-azaspiro[3.5]nonane

Cat. No.: B13296784
M. Wt: 153.26 g/mol
InChI Key: KXLFQUCUVUGNMH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Chemical Architectures in Advanced Organic Chemistry

Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a significant class of molecules in organic chemistry. chemicalbook.com Their inherent three-dimensionality sets them apart from their linear or fused-ring counterparts. This unique spatial arrangement provides a rigid scaffold that can project substituents into precise vectors in three-dimensional space, a highly desirable feature in fields such as medicinal chemistry and materials science. The conformational rigidity of spirocycles can lead to improved binding affinity and selectivity for biological targets. nih.gov

Furthermore, the incorporation of spirocyclic motifs into molecular design often leads to enhanced physicochemical properties. For instance, increasing the fraction of sp3-hybridized carbons, a characteristic of many spirocycles, has been correlated with improved solubility and metabolic stability in drug candidates. mdpi.comambeed.com This "escape from flatland" is a guiding principle in modern drug discovery, moving away from planar, aromatic systems towards more complex, three-dimensional structures that are more likely to exhibit favorable pharmacokinetic profiles.

The Azaspiro[3.5]nonane Framework: A Focus on Structural Diversity and Synthetic Challenge

Within the broader class of spirocycles, the azaspiro[3.5]nonane framework, which incorporates a nitrogen atom into one of the rings, is of particular interest. This nitrogen atom not only introduces a site for further functionalization but can also act as a key pharmacophoric element, participating in hydrogen bonding and other crucial interactions with biological macromolecules. The azaspiro[3.5]nonane scaffold, consisting of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring, presents a unique combination of a small, strained ring with a larger, more flexible one.

The synthesis of azaspiro[3.5]nonane derivatives, however, is not without its challenges. The construction of the spirocyclic core, particularly the strained four-membered azetidine ring, requires carefully designed synthetic strategies. Common approaches may involve intramolecular cyclization reactions, ring-closing metathesis, or multi-component reactions. The development of stereoselective methods to control the configuration of substituents on the rings is also a significant hurdle that chemists must overcome to fully exploit the potential of this scaffold.

Scope and Research Imperatives for 6,8-Dimethyl-1-azaspiro[3.5]nonane within Contemporary Chemical Science

The specific compound, this compound, introduces additional layers of complexity and potential utility to the parent azaspiro[3.5]nonane framework. The presence of two methyl groups on the cyclohexane ring at positions 6 and 8 has significant stereochemical implications. These substituents can exist in various cis/trans isomeric forms, each with a distinct three-dimensional shape. This stereochemical diversity can be harnessed to fine-tune the biological activity and physical properties of molecules incorporating this scaffold.

The primary research imperatives for this compound are centered on several key areas:

Stereoselective Synthesis: Developing efficient and scalable synthetic routes that allow for the selective formation of each possible stereoisomer of this compound is of paramount importance. This will enable a systematic investigation of the structure-activity relationships of its derivatives.

Conformational Analysis: Understanding the conformational preferences of the different stereoisomers is crucial for rational drug design. Computational modeling and experimental techniques, such as NMR spectroscopy, can provide valuable insights into the low-energy conformations of the molecule.

Exploration of Chemical Space: Utilizing this compound as a building block for the synthesis of novel and diverse chemical libraries is a key objective. These libraries can then be screened for a wide range of biological activities.

Applications in Medicinal Chemistry: Investigating the potential of this compound-containing compounds as therapeutic agents is a major driving force for research in this area. The unique structural features of this scaffold make it an attractive candidate for targeting a variety of diseases.

While specific research findings on this compound are not yet widely published, the foundational knowledge of spirocyclic and azaspirocyclic chemistry provides a strong impetus for its continued investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

6,8-dimethyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C10H19N/c1-8-5-9(2)7-10(6-8)3-4-11-10/h8-9,11H,3-7H2,1-2H3

InChI Key

KXLFQUCUVUGNMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)CCN2)C

Origin of Product

United States

Synthetic Strategies and Methodologies for Azaspiro 3.5 Nonane Systems, with Relevance to 6,8 Dimethyl 1 Azaspiro 3.5 Nonane

General Synthetic Routes to the Azaspiro[3.5]nonane Core

General strategies for assembling the azaspiro[3.5]nonane core often involve either the formation of the azetidine (B1206935) ring onto a pre-existing cyclohexane (B81311) or the construction of the quaternary carbon center as a key step. These routes must navigate the challenges of ring strain in the four-membered heterocycle and the steric hindrance associated with the spirocyclic junction.

The formation of the azetidine ring is a pivotal step in many synthetic pathways. Various cyclization strategies have been developed to construct this strained four-membered ring in a spirocyclic context.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful method for synthesizing azetidines. acs.orgelsevier.comnih.gov This approach allows for the direct formation of a C–N bond by activating a typically inert C–H bond. In the context of an azaspiro[3.5]nonane synthesis, a suitably substituted cyclohexane precursor bearing an amine tether can undergo cyclization to form the spiro-azetidine core.

These reactions often utilize a picolinamide (PA) directing group on the amine substrate. elsevier.comnih.gov The process involves a palladium catalyst, an oxidant, and additives to facilitate the C–H activation and subsequent reductive elimination to form the azetidine ring. psu.edu The use of a specifically designed phenyliodonium dimethylmalonate reagent as the oxidant can be critical for favoring the kinetically controlled C–N reductive elimination pathway, which leads to the desired strained four-membered ring product. psu.edu This methodology provides a direct route to functionalized azetidines from readily available starting materials. acs.org

Table 1: Key Features of Palladium-Catalyzed C-H Amination for Azetidine Synthesis

Feature Description
Catalyst Typically a Palladium(II) salt, e.g., Pd(OAc)₂.
Directing Group Picolinamide (PA) is commonly used to guide the catalyst to the desired C-H bond.
Oxidant Reagents like PhI(OAc)₂ or phenyliodonium dimethylmalonate are used.
Bond Formed A C(sp³)–N bond to close the four-membered azetidine ring.

| Advantage | Utilizes unactivated C–H bonds, reducing the need for pre-functionalization. elsevier.comnih.gov |

Multi-step sequences that culminate in a spontaneous or base-induced self-cyclization are a common strategy for building heterocyclic systems. For azaspirocycles, this involves preparing a linear precursor that contains both the nucleophile (amine) and a suitable leaving group, positioned to favor the intramolecular cyclization that forms the azetidine ring.

One such approach involves the reaction of a cyclic precursor with a reagent like chloroacetyl chloride to introduce an N-chloroacetyl group. This intermediate can then undergo an intramolecular nucleophilic substitution, or "self-cyclization," in the presence of a base to form a spirocyclic lactam. Subsequent reduction of the lactam functionality yields the desired spirocyclic azetidine. This strategy has been successfully employed in the synthesis of azaspiro[3.5]nonane analogs. Another relevant multi-step approach is the synthesis of spirocyclic azetidine oxindoles, which can be prepared in a two-step protocol or a one-pot reaction from 3-diazo isatins without isolating the intermediate N-H insertion product. nih.govacs.org

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org This method has been identified as a key strategy for accessing spiro-azetidines. nih.govbris.ac.uk The reaction involves an intramolecular metathesis of a precursor molecule containing two terminal alkene functionalities, catalyzed by ruthenium-based complexes such as Grubbs' catalysts. organic-chemistry.org

For the synthesis of an azaspiro[3.5]nonane core, a diallylamine derivative attached to the quaternary carbon of a cyclohexane ring would serve as the RCM precursor. The intramolecular reaction would form a spirocyclic dehydroazetidine, which could then be reduced to the saturated azetidine ring. The primary byproduct of this reaction is volatile ethylene, which provides a thermodynamic driving force for the cyclization. wikipedia.org RCM is known for its tolerance of a wide variety of functional groups, making it a versatile tool for the synthesis of complex molecular architectures. wikipedia.orgorganic-chemistry.org

The construction of the spirocyclic quaternary carbon is arguably the most significant challenge in synthesizing azaspiro[3.n]alkanes. chemrxiv.org Strategies that build this center directly are highly valuable.

A recently developed methodology streamlines access to azaspiro[3.n]alkanes by directly constructing the functionalized all-carbon quaternary center from ketones. chemrxiv.orgchemrxiv.org This approach utilizes the reactivity of titanacyclobutane intermediates. nih.govresearchgate.net The synthesis begins with the conversion of a cyclic ketone (such as a substituted cyclohexanone) into a titanacyclobutane intermediate using a titanium methylidene reagent (e.g., Tebbe's reagent). researchgate.net Halogenation of this transient organotitanium species generates a 1,3-dihalide, where the original carbonyl carbon has been transformed into a quaternary center bearing two halomethyl groups. This dihalide intermediate can then be readily cyclized by reaction with a primary amine, such as benzylamine, to afford the target azaspiro[3.n]alkane derivative in a telescoped, high-yielding procedure. nih.gov

Table 2: Synthesis of Azaspiro[3.n]alkanes via Titanacyclobutane Intermediates

Step Reagents & Conditions Intermediate/Product Purpose
1 Cyclic Ketone + Tebbe's Reagent or Cp₂Ti(CH₂)(PMe₃) Titanacyclobutane Formation of the organotitanium intermediate.
2 Halogenating Agent (e.g., Br₂, I₂) 1,3-Dihalide Installation of two halomethyl groups at a new quaternary center. chemrxiv.org

This method is modular and provides a concise entry point to a wide variety of azaspirocycles. chemrxiv.orgnih.gov

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of azetidine rings. beilstein-journals.org In an aza-Reformatsky type reaction, an imine is used as the electrophile instead of a carbonyl compound.

A relevant application of this reaction is the synthesis of 2-azaspiro[3.5]nonan-3-ones. researchgate.net In this procedure, a Reformatsky reagent, generated from a methyl 1-bromocyclohexanecarboxylate and zinc, reacts with an N'-(arylmethylidene)benzohydrazide. The initial adduct formed undergoes an intramolecular cyclization to yield the N-benzamido-2-azaspiro[3.5]nonan-3-one scaffold. This demonstrates that the key C-C and C-N bonds of the spiro-azetidinone core can be formed through a process mediated by a Reformatsky reagent, providing a direct route to the azaspiro[3.5]nonane framework. researchgate.net

Strategies for Constructing Quaternary Carbon Centers within Azaspiro[3.n]alkanes

Borylative Cyclization Methodologies

Copper-catalyzed borylative cyclization has become a significant method for constructing complex molecules with high stereocontrol. This strategy has been successfully applied to the synthesis of valuable nitrogen-containing heterocycles. An enantioselective copper-catalyzed borylative cyclization has been developed for the creation of pyrroloquinazolinone structures. This reaction proceeds with high levels of both enantio- and diastereocontrol and can be used to form products with quaternary stereocenters nih.gov.

The process facilitates the formation of multiple stereocenters in a controlled manner and incorporates a boron group that can be used for further chemical modifications nih.gov. In these reactions, aryl groups with electron-rich substituents, as well as ortho-, meta-, and para-halogenated aryl groups, are well-tolerated, leading to products with excellent enantio- and diastereocontrol nih.gov. The resulting dihydroquinalozinone products can undergo further transformations, such as conversion to trifluoroborate salts, oxidation to alcohols, methylation of the amine group, and oxidation to form pyrroloquinazolinone products nih.gov.

Catalyst SystemChiral LigandProduct TypeEnantioselectivityDiastereoselectivityRef.
Copper CatalystChiral Phosphine LigandsPyrroloquinazolinonesHighHigh nih.gov
Titanacyclobutane-Mediated Approaches

Titanacyclobutanes have demonstrated significant utility in the synthesis of heterocyclic compounds. A modular approach has been developed for the synthesis of 3-azetidines and related azaspiro[3.n]alkanes, which include azaspiro[3.5]nonane systems. This methodology is particularly useful for creating structures with all-carbon quaternary centers nih.gov. The strategic use of titanacyclobutanes has broadened their application in heterocycle synthesis, providing a valuable tool for medicinal chemistry by facilitating the creation of azetidine-containing fragments nih.gov. The process involves the reaction of a titanacyclobutane intermediate with an appropriate amine, leading to the formation of the desired azaspirocycle. This approach has been successfully applied to the gram-scale synthesis of 2,6-diazaspiro[3.3]heptane derivatives nih.gov.

Radical Bicyclization for Related Azaspirocyclic Ring Systems

Radical cyclization reactions offer a powerful method for the construction of complex cyclic systems. A domino radical bicyclization process has been successfully applied to the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. This method, which involves the formation and capture of alkoxyaminyl radicals, produces the desired spirocycles as a mixture of diastereomers google.com. The reaction is initiated by agents such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane and is promoted by tributyltin hydride (Bu3SnH) google.com.

Furthermore, a stereoselective approach to the spirocyclic nucleus of marine alkaloids like halichlorine and pinnaic acids has been developed using a cascade radical translocation/cyclization process. This key transformation allows for the construction of the complex azaspirocyclic core from a piperidine (B6355638) derivative. Cobalt(II)-based metalloradical catalysis has also been employed for the asymmetric radical bicyclization of allyl azidoformates to construct aziridine/oxazolidinone-fused bicyclic structures with high diastereo- and enantioselectivity.

Radical SourceMediator/PromoterSubstrate TypeProduct SkeletonRef.
AIBN or TriethylboraneBu3SnHO-benzyl oxime ethers1-Azaspiro[4.4]nonane google.com
Not specifiedNot specifiedPiperidine derivativeAzaspirocyclic nucleus of halichlorine
Cobalt(II) ComplexNot specifiedAllyl azidoformatesAziridine/oxazolidinone-fused bicycles

Stereoselective Synthesis of Azaspiro[3.5]nonane Derivatives

The control of stereochemistry is a critical aspect of modern synthetic organic chemistry, particularly in the preparation of biologically active molecules. The development of stereoselective methods for the synthesis of azaspiro[3.5]nonane derivatives has been a key area of research.

Chiral Auxiliary Approaches in Spirocyclic Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. This approach is fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds. Once the desired stereochemistry is established, the auxiliary can be removed and often recycled.

Commonly used chiral auxiliaries include oxazolidinones, which can be synthesized from amino acids or amino alcohols, and have been applied to stereoselective aldol reactions, alkylation reactions, and Diels-Alder reactions. Ephedrine derivatives are another important class of chiral auxiliaries, often used in the asymmetric alkylation of substrates to produce optically active carboxylic acids or amino acids. In the context of spirocyclic systems, chiral building blocks, such as those derived from L-glutamic acid, have been used to prepare optically pure spiro[cyclopentane-indolizidine]-tetraol diastereomers.

Chiral Auxiliary TypeApplicationKey FeatureRef.
OxazolidinonesAldol reactions, Alkylations, Diels-AlderDirects stereoselectivity at the alpha-position of a carbonyl group
Ephedrine DerivativesAsymmetric alkylationForms chelates to control reaction stereochemistry
L-Glutamic Acid DerivativeSpiroindolizidine synthesisServes as a chiral building block for complex scaffolds

Diastereoselective Cycloaddition Reactions

Cycloaddition reactions are a powerful tool for the construction of cyclic and spirocyclic systems. Diastereoselective cycloadditions, in particular, allow for the formation of multiple stereocenters with a high degree of control. Rhodium-catalyzed cyclopropanations have been shown to be effective for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes, including the formation of azaspiro[3.5]nonane derivatives, with good yields and high asymmetric induction.

The [3+2] cycloaddition is another valuable method. A diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to produce a range of 7-azanorbornanes with high yields and diastereomeric ratios. Similarly, 1,3-dipolar cycloadditions of non-stabilized azomethine ylides, generated via a decarboxylative route, have been used to synthesize nitropyrrolizidines with high diastereoselectivity. The cycloaddition of in situ generated benzynes is also a powerful method for constructing various nitrogen-containing heterocyclic compounds.

Enantioselective Methodologies for Nitrogen-Containing Heterocycles

The development of enantioselective methods is crucial for accessing single-enantiomer nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. A variety of catalytic systems have been developed to achieve high levels of enantioselectivity.

Recent advances have seen the use of an iridium-containing cytochrome for the stereoselective cyclopropanation of methylene-substituted saturated heterocycles. Through directed evolution, enzyme variants were created that can form spiroazetidines, spiropyrrolidines, and spiropiperidines with enantioselectivities up to 99%. This enzymatic approach provides a direct route to valuable, rigid, sp³-rich amino acid building blocks. In addition to biocatalysis, metal-based catalysis, including systems based on cobalt, titanium, copper, ruthenium, and tin, has been instrumental in the enantioselective synthesis of nitrogen heterocycles through radical reactions nih.gov. These methods often involve the control of stereochemistry through chiral catalysts, enabling the production of specific enantiomers of complex molecules nih.gov.

Scalability and Industrial Relevance of Synthetic Pathways for Azaspiro[3.5]nonanes

The transition of a synthetic route from a laboratory setting to industrial-scale production is a significant challenge. For azaspiro[3.5]nonanes and related compounds, which are valuable scaffolds in drug discovery, the scalability of their synthesis is of paramount importance. univ.kiev.ua While the use of protecting groups is common in laboratory-scale synthesis, their inclusion adds steps and material costs, which can be a drawback for industrial production. neliti.com

An industrially viable synthesis must consider several factors:

Cost and Availability of Starting Materials: Pathways that begin from inexpensive, readily available commodity chemicals are preferred. verixiv.org

Reaction Conditions and Reagents: The use of hazardous, toxic, or expensive reagents is a significant barrier to large-scale synthesis. nih.gov Ideal industrial processes use safe, manageable, and cost-effective reagents and conditions.

Yield and Purity: High yields in each step are crucial for economic viability. The process must consistently produce the final compound with high purity, and purification methods (like chromatography or distillation) must also be scalable. univ.kiev.ua

Process Control: Reactions must be easy to control on a large scale. google.com

Several synthetic approaches for azaspirocycles have demonstrated potential for scalability. Methodologies have been developed that allow for the synthesis of various spirocyclic building blocks on up to a 100-gram scale. verixiv.orgnih.gov Research has also focused on creating facile and scalable synthetic approaches to produce functionalized derivatives of compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid in multigram quantities with good yields. univ.kiev.ua Such syntheses, which are high-yielding and can be performed on a large scale, are critical for building compound libraries for drug discovery. acs.org A Chinese patent explicitly describes a synthesis method for an azaspiro[3.5]nonane derivative that is designed to be suitable for industrial production due to its use of available raw materials, high yield, and controllable reaction steps. google.com

Table 2: Comparison of Synthetic Approaches for Scalability

Feature Laboratory Scale Synthesis Scalable / Industrial Synthesis
Primary Goal Proof of concept, novel structure creation Cost-effective, safe, and efficient production
Starting Materials Can be specialized or expensive Readily available, inexpensive commodities google.com
Number of Steps Often multi-step, may involve protecting groups Minimized steps ("short route") google.com
Scale Milligram to gram scale Multi-gram to kilogram and beyond univ.kiev.uanih.gov
Reagents Wide variety, including hazardous or costly ones Focus on safe, cheap, and manageable reagents
Purification Often reliant on column chromatography Prefers crystallization or distillation

Advanced Spectroscopic and Structural Elucidation of Azaspiro 3.5 Nonane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For 6,8-Dimethyl-1-azaspiro[3.5]nonane, a suite of NMR experiments would be required to assign the relative stereochemistry of the two methyl groups and to fully characterize the spirocyclic system.

Detailed one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide initial information on the chemical environment and connectivity of the protons and carbons. Two-dimensional (2D) NMR experiments are indispensable for establishing the definitive structure.

Key NMR Experiments:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling correlations within the cyclohexane (B81311) and azetidine (B1206935) rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and confirming the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is particularly vital for assigning the cis or trans relationship of the two methyl groups on the cyclohexane ring.

A comprehensive analysis of these NMR datasets would allow for the complete assignment of all proton and carbon signals, providing conclusive evidence for the compound's constitution and relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can unequivocally verify the molecular formula.

For a compound with the formula C₁₀H₁₉N, the expected exact mass can be calculated and compared to the experimental value. A match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Typical HRMS Data:

Molecular FormulaAdductCalculated m/zObserved m/z
C₁₀H₁₉N[M+H]⁺154.1590Data not available

This table represents the type of data generated from an HRMS experiment; specific experimental values for this compound are not publicly available.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.gov

For this compound, which can exist as multiple stereoisomers, single-crystal X-ray diffraction of a suitable crystalline derivative (e.g., a salt with a chiral acid) would be the definitive method to determine the absolute configuration of the stereocenters. The analysis would also reveal the preferred conformation of the azetidine and cyclohexane rings in the solid state.

Crystallographic Data Table:

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Final R-factorData not available
Flack ParameterData not available

This table illustrates the parameters obtained from a single-crystal X-ray diffraction study. No crystallographic data for this compound has been reported in the literature.

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity.

Flash Chromatography: This technique would typically be used for the initial purification of the crude product after synthesis. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and solvent system, it is possible to separate the desired compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. For stereoisomeric mixtures, chiral HPLC would be employed to separate and quantify the different enantiomers and diastereomers.

Representative HPLC Purity Data:

TechniqueColumnMobile PhaseRetention TimePurity
Reverse-Phase HPLCC18Acetonitrile/WaterData not available>95% (typical target)
Chiral HPLCChiral Stationary PhaseHexane/IsopropanolData not availablee.e. / d.e. not available

The data in this table is illustrative of a typical HPLC analysis. Specific experimental conditions and results for this compound are not documented in publicly accessible sources.

Integration of Experimental and Computational Data for Structural Validation

In modern chemical research, the integration of experimental data with computational modeling provides a powerful approach for structural validation. Density Functional Theory (DFT) calculations, for instance, can be used to predict NMR chemical shifts, vibrational frequencies, and thermodynamic stabilities of different possible isomers of this compound.

By comparing the computationally predicted NMR spectra for the various possible stereoisomers with the experimental NMR data, a higher level of confidence in the structural assignment can be achieved. This synergy between theoretical predictions and experimental results is a cornerstone of contemporary structural elucidation.

Applications and Broader Research Impact of Azaspiro 3.5 Nonane Scaffolds in Chemical Science

Utilization as Versatile Molecular Building Blocks for Complex Syntheses

The azaspiro[3.5]nonane framework serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a robust starting point for creating intricate molecular architectures.

One of the most notable applications is the use of 1-azaspiro[3.5]nonan-2-one derivatives as promising intermediates in the total synthesis of Tetrodotoxin (TTX). chemrxiv.orgnih.govnih.gov TTX is a potent neurotoxin with a highly complex and stereochemically rich structure, making its synthesis a significant challenge for organic chemists. chemrxiv.orgnih.gov The defined stereochemistry and functional group handles on the azaspiro[3.5]nonane core provide a strategic advantage in constructing the dense array of functionalities present in the target molecule. nih.govresearchgate.net

Furthermore, the synthesis of various functionalized azaspiro[3.5]nonanes highlights their versatility. For instance, methods have been developed for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, demonstrating the scaffold's adaptability and its potential for creating diverse derivatives for medicinal chemistry and organic synthesis. google.com The availability of related compounds like 7-Azaspiro[3.5]nonan-2-one hydrochloride further expands the toolkit for chemists to incorporate this unique spirocycle into novel molecular designs. bldpharm.com These building blocks, often with reactive functional groups, allow for the introduction of chemical diversity and specific structural motifs into target molecules.

Role in Advanced Molecular Design and Chemical Space Exploration

The unique structural properties of the azaspiro[3.5]nonane scaffold make it a powerful tool in advanced molecular design, enabling chemists to explore new regions of chemical space and optimize the properties of bioactive molecules. rsc.orgpsu.edunih.gov

Bioisosteric Replacements in Scaffold Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group or substructure is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic profile. nih.gov The azaspiro[3.5]nonane scaffold and its relatives, such as azaspiro[3.3]heptanes, are increasingly used as bioisosteres for more common cyclic systems like piperidine (B6355638). nih.gov

This strategic replacement can lead to significant improvements in a drug candidate's properties. The introduction of the spirocyclic core can influence factors such as steric size, shape, dipole moment, electronics, lipophilicity, and polarity. nih.gov For example, replacing a flexible ring system with a more rigid spirocycle can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target. This approach has been used to address various developability problems, including modulating basicity, solubility, and metabolic stability. nih.govacs.org

Enhancing Molecular Rigidity and Three-Dimensionality

A major trend in modern drug discovery is the move away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Molecules with a higher fraction of sp³-hybridized carbon centers, characteristic of scaffolds like azaspiro[3.5]nonane, are associated with greater success in clinical trials. nih.gov This is attributed to their ability to provide better shape complementarity with protein binding sites, leading to increased potency and selectivity while minimizing off-target effects. nih.gov

The spirocyclic nature of the azaspiro[3.5]nonane scaffold inherently imparts a high degree of rigidity and a well-defined three-dimensional geometry. This conformational restriction reduces the entropic penalty upon binding to a biological target, which can translate to stronger binding affinity. By providing novel vectors for substituent placement in three-dimensional space, these scaffolds enable the exploration of previously inaccessible areas of chemical space, a crucial aspect of discovering new drug candidates and chemical probes. rsc.orgnih.gov

Applications in Materials Science Research

While the azaspiro[3.5]nonane scaffold has clear applications in medicinal chemistry, its potential in materials science is an area of emerging interest. The rigidity and defined structure that make it attractive for drug design could also be beneficial in the construction of novel materials.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that utilize thin films of organic molecules to generate light upon the application of an electric current. The performance of an OLED is highly dependent on the chemical structure and properties of the organic materials used. While there is extensive research into various heterocyclic and carbocyclic scaffolds for OLED applications, the specific use of 6,8-Dimethyl-1-azaspiro[3.5]nonane or the broader azaspiro[3.5]nonane framework is not prominently reported in the current scientific literature. The development of novel host and emitter materials is crucial for improving OLED efficiency and lifetime, and the unique electronic and steric properties of spirocyclic compounds could potentially offer advantages, though this remains an area for future exploration.

Photochromic Materials

Photochromic materials are compounds that can undergo a reversible change between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This light-induced transformation allows them to be used in applications such as smart windows, optical data storage, and molecular switches. Similar to the case with OLEDs, a direct application or incorporation of the this compound or other azaspiro[3.5]nonane derivatives in the design of photochromic materials is not extensively documented in available research. The field is dominated by other classes of organic molecules, and the potential utility of this specific spirocyclic scaffold in photochromic systems has yet to be fully investigated.

Contribution to Fundamental Studies of Spirocyclic Systems

The study of azaspiro[3.5]nonane scaffolds, including substituted derivatives like this compound, provides profound insights into the fundamental principles governing spirocyclic systems. Their rigid, yet three-dimensional, framework serves as an excellent model for investigating the nuances of stereochemistry, conformational preferences, and the influence of these factors on molecular properties and interactions.

The presence of the spirocenter, a quaternary carbon atom at the junction of the azetidine (B1206935) and cyclohexane (B81311) rings, imposes significant conformational constraints on the molecule. This rigidity allows for a more predictable spatial arrangement of substituents compared to more flexible acyclic or monocyclic systems. nih.gov Consequently, azaspiro[3.5]nonanes are invaluable tools for studying how precise positioning of functional groups affects biological activity and physicochemical properties.

One of the key areas of fundamental research where these scaffolds have made a significant impact is in the exploration of chemical space. acs.org The inherent three-dimensionality of spirocycles, such as the azaspiro[3.5]nonane framework, allows for the creation of molecules with a higher fraction of sp³-hybridized carbon atoms (Fsp³). An increased Fsp³ character is often correlated with improved clinical success rates for drug candidates, as it can lead to better solubility, metabolic stability, and target selectivity. bldpharm.com By providing a robust and synthetically accessible spirocyclic core, azaspiro[3.5]nonanes enable chemists to systematically explore the consequences of increasing molecular three-dimensionality.

Furthermore, the stereochemistry of substituted azaspiro[3.5]nonanes offers a rich ground for fundamental studies. The introduction of substituents, as in this compound, can lead to multiple stereoisomers, including diastereomers and enantiomers. The synthesis and characterization of these individual stereoisomers are crucial for understanding the principles of stereoselective reactions and for elucidating the specific steric and electronic interactions that govern the conformational landscape of spirocyclic molecules. nih.gov High-resolution NMR spectroscopy and computational modeling are pivotal techniques in these investigations, allowing for the detailed analysis of through-bond and through-space interactions that dictate the preferred conformations of the fused rings.

In essence, the azaspiro[3.5]nonane scaffold serves as a versatile platform for fundamental chemical research. It allows for the systematic investigation of the effects of three-dimensionality, stereochemistry, and conformational restriction on molecular properties. The insights gained from studying these systems are not only applicable to the design of new therapeutic agents but also contribute to the core principles that underpin our understanding of the structure and behavior of complex organic molecules.

Interactive Data Tables

Below are interactive tables detailing the hypothetical physicochemical properties and spectroscopic data for this compound, as well as a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₉N
Molecular Weight153.27 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass153.151749611 g/mol
Monoisotopic Mass153.151749611 g/mol
Topological Polar Surface Area12.0 Ų
Heavy Atom Count11
Formal Charge0
Complexity135
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count2
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Table 2: Hypothetical Spectroscopic Data for this compound

Spectroscopy TypeData
¹H NMR (400 MHz, CDCl₃) δ 3.20-3.10 (m, 2H, N-CH₂), 2.80-2.70 (m, 2H, N-CH₂), 1.80-1.20 (m, 8H, cyclohexane ring protons), 1.10-0.90 (m, 6H, 2 x CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 55.0 (spiro C), 50.0 (N-CH₂), 40.0 (cyclohexane CH), 35.0 (cyclohexane CH₂), 25.0 (cyclohexane CH₂), 20.0 (CH₃)
Mass Spectrometry (EI) m/z (%): 153 (M⁺, 20), 138 (M-CH₃, 100), 124 (M-C₂H₅, 40), 96 (65), 82 (50), 68 (30), 55 (45)

Conclusions and Future Research Directions

Summary of Key Achievements in Azaspiro[3.5]nonane Research

While specific research into 6,8-Dimethyl-1-azaspiro[3.5]nonane is not extensively documented in public literature, the broader class of azaspiro[3.5]nonanes has seen significant progress. A key achievement is the successful design and synthesis of various derivatives as potent and selective biological modulators. For instance, a novel class of 7-azaspiro[3.5]nonane derivatives has been developed as agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov The optimization of substituents on the piperidine (B6355638) ring (a common bioisostere for the cyclohexane (B81311) in the spiro[3.5] system) led to compounds with favorable pharmacokinetic profiles and significant glucose-lowering effects in animal models. nih.gov

The primary achievement in the field has been the establishment of azaspirocycles as viable and valuable three-dimensional (3D) fragments in drug discovery. Their inherent rigidity and defined exit vectors offer a distinct advantage over flat, aromatic systems, potentially leading to improved target engagement and physicochemical properties. mdpi.com The synthesis and characterization of these scaffolds, even those not yet associated with a specific biological target, are achievements in themselves, providing the chemical community with novel tools for building complex molecules.

Emerging Synthetic Methodologies for Hindered Spirocyclic Systems

The construction of the quaternary spirocenter, particularly in sterically hindered systems, presents a significant synthetic challenge. mdpi.com Traditional methods often struggle with low yields or lack of stereocontrol. However, several emerging methodologies are addressing these difficulties.

Modern approaches increasingly rely on advanced strategies such as:

Multi-component Reactions: Isocyanide/acetylene-based multicomponent reactions (IAMCRs) have been developed to efficiently synthesize complex spiro architectures in a single step. researchgate.net

Rearrangement and Cycloaddition Strategies: Methodologies including alkylations, cycloadditions, and rearrangement approaches are continuously being refined for spirocycle synthesis. mdpi.com For example, a modular platform for synthesizing 3D spirocyclic building blocks has been developed using a boronate rearrangement of an intermediate derived from a gem-dichlorocyclopropane. acs.org

Catalytic Cyclizations: Rhodium-catalyzed cyclopropanation and phosphane-catalyzed [3+2] cycloadditions are powerful tools for creating spiro-fused ring systems with high precision. mdpi.comnih.gov

Michael-type Additions: A novel method for generating spiro-cephalosporins involves a stereoselective Michael-type addition to the dihydrothiazine ring under mild conditions, showcasing a powerful strategy for functionalizing existing complex scaffolds. nih.gov

These methods provide chemists with more efficient and controlled ways to access complex spirocyclic cores like this compound, paving the way for the synthesis of diverse compound libraries.

Methodology Description Key Advantages
Intramolecular Cyclization Formation of the spirocenter by connecting a pre-existing chain to a ring, often via alkylation or condensation reactions. nih.govUtilizes readily available starting materials.
[3+2] Cycloaddition A reaction between a three-atom and a two-atom component to form a five-membered ring, creating the spiro junction. mdpi.comnih.govHigh stereocontrol and efficiency.
Ring-Closing Metathesis (RCM) A powerful olefin metathesis reaction to form one of the rings onto a pre-functionalized carbocycle or heterocycle.Versatile and tolerant of many functional groups.
Michael-type Addition Nucleophilic addition to an α,β-unsaturated carbonyl compound to initiate a cascade that forms the spirocyclic system. nih.govMild reaction conditions and potential for high stereoselectivity.
Rearrangement Reactions Reactions such as the pinacol (B44631) rearrangement or Wagner-Meerwein shifts can be engineered to produce a spirocyclic core from a fused-ring precursor. mdpi.comAccess to complex and strained ring systems.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel compounds. For structurally complex molecules like spirocycles, these methods are particularly crucial. wiley.com Rational drug design leverages computational tools for virtual screening, pharmacophore modeling, and predicting absorption, distribution, metabolism, and excretion (ADME) properties. wiley.com

In the context of spirocyclic systems, computational approaches can:

Predict Conformational Preferences: Determine the most stable 3D arrangement of the spirocyclic core and its substituents, which is critical for understanding receptor binding.

Guide Synthetic Strategy: Methods like Density Functional Theory (DFT) can model reaction pathways and transition states, helping chemists choose the most viable synthetic routes. acs.org

Elucidate Structure-Activity Relationships (SAR): By modeling the interaction of a series of spirocyclic analogues with a biological target, researchers can understand why certain substitutions lead to higher potency, guiding the design of more effective compounds. nih.gov

Machine Learning for Property Prediction: Interpretable machine learning models are being developed to predict material or biological properties based on molecular descriptors, which can rapidly screen vast virtual libraries of potential spirocyclic compounds for desired characteristics. acs.org

These in silico techniques reduce the time and resources spent on synthesizing and testing suboptimal compounds, allowing research to focus on molecules with the highest probability of success.

Future Avenues in Chemical Space Exploration Utilizing Azaspiro[3.5]nonane Scaffolds

The concept of "chemical space"—the vast, multidimensional collection of all possible molecules—is immense and largely unexplored. youtube.comarxiv.org Spirocyclic scaffolds like this compound are ideal starting points for navigating this space, particularly its three-dimensional frontiers. mdpi.com Moving away from the "flatland" of traditional aromatic drug molecules, spirocycles offer a route to novel structures with improved properties.

Future exploration will likely involve several key strategies:

Diversity-Oriented Synthesis (DOS): Using the azaspiro[3.5]nonane core, chemists can apply a variety of reactions to append different functional groups at multiple positions, rapidly generating a library of structurally diverse compounds.

Fragment-Based Drug Discovery (FBDD): The azaspiro[3.5]nonane scaffold itself can be considered a 3D fragment. Modular synthetic platforms enable these fragments to be elaborated with various linkers and functional groups to grow into lead-like compounds. acs.org

Natural Product-Informed Design: Many natural products feature spirocyclic motifs. mdpi.comnih.gov By using these natural structures as inspiration, researchers can design simplified and more synthetically accessible scaffolds, like the azaspiro[3.5]nonane core, that are biased towards biological relevance. nih.gov

Scaffold-Based Chemical Space Navigation: Computational tools can use the azaspiro[3.5]nonane scaffold as a query to search virtual chemical spaces containing billions of "make-on-demand" compounds, identifying novel derivatives with predicted high activity or desirable properties before any synthesis is undertaken. researchgate.net

By systematically exploring the chemical space around this and other spirocyclic cores, researchers can uncover novel molecular architectures with the potential for new biological activities and applications.

Considerations for Research Reproducibility and Data Sharing in Spirocyclic Chemistry

The increasing complexity of chemical synthesis and analysis makes research reproducibility a critical issue. nih.gov In the field of spirocyclic chemistry, where intricate 3D structures and stereochemistry are paramount, ensuring that experimental results can be reliably reproduced is essential for scientific progress.

Key considerations for the field include:

Detailed Experimental Reporting: Publications should include exhaustive details of synthetic procedures, including reagent sources, purification methods, and precise reaction conditions. For complex structures, this is non-negotiable.

Comprehensive Characterization: Complete and unambiguous structural confirmation requires a full suite of analytical data, including high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and, whenever possible, single-crystal X-ray diffraction.

Open Data Access: The push for open science encourages researchers to share raw experimental data. nih.gov This includes depositing raw NMR spectra, and crystallographic information files (CIFs) in public repositories. researchgate.netnih.gov This transparency allows others to re-examine the data and confirm structural assignments.

Standardized Data Formats: Adopting community-agreed-upon standards for reporting chemical data would facilitate the creation of robust, searchable databases, which are crucial for both human researchers and machine learning algorithms. nih.gov

Addressing the challenges of reproducibility head-on will build a more robust and reliable foundation for the continued development of spirocyclic chemistry, enabling the community to build upon prior work with confidence. nih.govresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 6,8-dimethyl-1-azaspiro[3.5]nonane, and how can purity be validated?

The synthesis of spirocyclic amines like this compound typically involves cyclization strategies. For example, 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (a structurally related compound) is synthesized via ring-closing reactions using Boc-protected intermediates, followed by deprotection and salt formation . Key steps include:

  • Cyclization : Use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a precursor, with acid-catalyzed deprotection to form the free amine .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol.
  • Purity Validation :
    • HPLC : ≥95% purity using a C18 column and UV detection at 254 nm.
    • NMR : Confirmation of spirocyclic structure via characteristic splitting patterns (e.g., singlet for equivalent methyl groups at C6 and C8) .

Advanced: How can contradictory pharmacological data for spirocyclic amines targeting sigma receptors (S1R/S2R) be resolved?

Studies on structurally similar compounds (e.g., 2,7-diazaspiro[3.5]nonane derivatives) reveal discrepancies in binding affinity and functional activity. For instance, compound 4b (KiS1R = 2.7 nM) showed higher S1R affinity than 5b (KiS1R = 13 nM), despite sharing a scaffold . To address contradictions:

  • In Vitro Profiling : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]DTG for S1R) to validate Ki values across multiple replicates.
  • Functional Assays : Use calcium flux or GTPγS binding assays to determine if compounds act as agonists, antagonists, or inverse agonists. For example, 5b exhibited S1R antagonism in vivo, reversing mechanical hypersensitivity in mice at 20 mg/kg .
  • Structural Analysis : Molecular docking studies (e.g., with Glu172 in S1R’s binding pocket) can explain differences in intrinsic activity due to substituent effects .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Identify methyl group environments (e.g., δ 1.2–1.4 ppm for equatorial vs. axial methyl protons) and spirocyclic connectivity.
  • HRMS : Confirm molecular formula (e.g., C9H17N for the base structure).
  • X-ray Crystallography : Resolve spatial arrangement of the spiro junction and methyl substituents, critical for structure-activity relationship (SAR) studies .

Advanced: How can computational modeling guide the design of this compound derivatives for G protein-coupled receptors (GPCRs)?

For GPCR targets like GPR119 (a diabetes target), spirocyclic amines are explored as agonists. A study on 7-azaspiro[3.5]nonane derivatives demonstrated:

  • Docking Workflow :
    • Homology Modeling : Build GPR119’s active site using templates like β2-adrenergic receptor.
    • MD Simulations : Assess ligand stability in the binding pocket over 100 ns trajectories.
    • Free Energy Calculations : Predict binding affinities (ΔG) using MM/GBSA.
  • Key Interactions : Hydrogen bonding with Ser247 and hydrophobic packing with Phe168 residues .

Basic: What are the stability considerations for storing this compound hydrochloride?

  • Storage Conditions :
    • Temperature : 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis .
    • Light Sensitivity : Amber glass vials to avoid photodegradation of the spirocyclic core.
  • Degradation Monitoring : Periodic HPLC analysis to detect impurities (e.g., oxazolidinone byproducts from ring-opening reactions) .

Advanced: How do stereochemical variations at the spiro center impact biological activity?

Studies on 7-oxa-2-azaspiro[3.5]nonane hemioxalate highlight the role of stereochemistry:

  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) to isolate R and S forms.
  • Activity Differences :
    • The R -enantiomer of a related spiro compound showed 10-fold higher S1R affinity than the S -form due to better alignment with Glu172 .
    • In vivo efficacy (e.g., antiallodynic effects) correlates with enantiomeric purity, necessitating asymmetric synthesis or enzymatic resolution .

Basic: What are the common synthetic impurities in this compound, and how are they controlled?

  • Impurity Sources :
    • Ring-Opened Byproducts : From incomplete cyclization (e.g., linear amines detected via LC-MS).
    • Diastereomers : Due to spiro center racemization during synthesis.
  • Mitigation Strategies :
    • Process Optimization : Reduce reaction temperature (<0°C) during cyclization to suppress side reactions.
    • Quality Control : Use orthogonal methods (NMR + chiral HPLC) to ensure ≤0.5% impurities .

Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

  • Mechanical Allodynia Models :
    • Chronic Constriction Injury (CCI) in Mice : Compounds like 5b (20 mg/kg, i.p.) reversed hypersensitivity, with efficacy blocked by the S1R agonist PRE-084, confirming target engagement .
    • Dosing Regimens : Acute vs. chronic administration to assess tolerance development.
  • PK/PD Studies : Plasma half-life (t1/2) and brain penetration (measured via LC-MS/MS) determine therapeutic potential .

Basic: How is the lipophilicity (LogP) of this compound calculated, and why is it significant?

  • Calculation Methods :
    • Experimental : Shake-flask method with octanol/water partitioning.
    • Computational : Use software like MarvinSketch (ChemAxon) with atomic contribution models.
  • Significance : Optimal LogP (~2.5–3.5) balances blood-brain barrier penetration and solubility. For example, compound 8f (LogP = 3.1) showed better CNS activity than analogs with higher LogP .

Advanced: What strategies address low aqueous solubility in this compound derivatives?

  • Salt Formation : Hydrochloride salts improve solubility (e.g., 6,6-dimethyl-1-azaspiro[3.5]nonane HCl, solubility >50 mg/mL in water) .
  • Prodrug Design : Esterification of secondary amines (e.g., acetyloxymethyl prodrugs hydrolyzed in vivo).
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance bioavailability for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.